molecular formula C19H14F3N3O3 B12440818 4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid CAS No. 1820603-77-7

4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B12440818
CAS No.: 1820603-77-7
M. Wt: 389.3 g/mol
InChI Key: NDXYDAQQPPUWFY-UHFFFAOYSA-N
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Description

4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group, linked to an aminobenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while reduction of a nitro group would produce aniline derivatives.

Scientific Research Applications

4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-(2-Methoxyphenyl)-4-methylpyrimidin-2-yl]aminobenzoic acid
  • 4-[6-(2-Methoxyphenyl)-4-chloropyrimidin-2-yl]aminobenzoic acid
  • 4-[6-(2-Methoxyphenyl)-4-fluoropyrimidin-2-yl]aminobenzoic acid

Uniqueness

The presence of the trifluoromethyl group in 4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid distinguishes it from similar compounds. This group significantly influences the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications .

Properties

CAS No.

1820603-77-7

Molecular Formula

C19H14F3N3O3

Molecular Weight

389.3 g/mol

IUPAC Name

4-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C19H14F3N3O3/c1-28-15-5-3-2-4-13(15)14-10-16(19(20,21)22)25-18(24-14)23-12-8-6-11(7-9-12)17(26)27/h2-10H,1H3,(H,26,27)(H,23,24,25)

InChI Key

NDXYDAQQPPUWFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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